![molecular formula C15H11NO5 B5699929 4-formylphenyl 3-methyl-5-nitrobenzoate](/img/structure/B5699929.png)
4-formylphenyl 3-methyl-5-nitrobenzoate
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Overview
Description
4-formylphenyl 3-methyl-5-nitrobenzoate is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the nitrobenzoate family and has a molecular formula of C15H11NO5. The compound has been synthesized using various methods and has been studied for its potential applications in the field of biomedicine.
Mechanism of Action
The mechanism of action of 4-formylphenyl 3-methyl-5-nitrobenzoate is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that the compound can reduce the levels of pro-inflammatory cytokines and reactive oxygen species, thus reducing inflammation and oxidative stress. Additionally, it has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-formylphenyl 3-methyl-5-nitrobenzoate in lab experiments is its high purity and stability. However, one of the limitations is that it is relatively expensive compared to other compounds.
Future Directions
There are several future directions for the research and development of 4-formylphenyl 3-methyl-5-nitrobenzoate. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases. Another direction is to explore its potential as a diagnostic tool for the detection of diseases such as cancer. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
In conclusion, this compound is a promising compound that has shown potential for various applications in the field of biomedicine. Its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various diseases, and further research is needed to fully understand its potential.
Synthesis Methods
The synthesis of 4-formylphenyl 3-methyl-5-nitrobenzoate can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-formylphenol and 3-methyl-5-nitrobenzoic acid in the presence of a catalyst such as sulfuric acid. The reaction takes place under reflux conditions, and the resulting product is purified through recrystallization.
Scientific Research Applications
The compound has been extensively studied for its potential applications in the field of biomedicine. It has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
properties
IUPAC Name |
(4-formylphenyl) 3-methyl-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c1-10-6-12(8-13(7-10)16(19)20)15(18)21-14-4-2-11(9-17)3-5-14/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCBGENYAJQXNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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